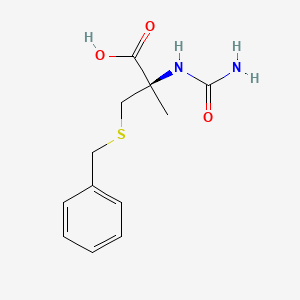![molecular formula C14H14N2O3 B8675414 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid](/img/structure/B8675414.png)
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core with a 4-methoxy-benzylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-methoxybenzylamine.
Amidation Reaction: Nicotinic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activation facilitates the nucleophilic attack by 4-methoxybenzylamine, leading to the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxy-benzylamino)-nicotinic Acid.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to nicotinic acid derivatives, which are known to have various pharmacological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It can be used in the development of new materials or as a building block in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with nicotinic acid receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate pathways related to lipid metabolism, inflammation, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-benzylamino)-nicotinic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methyl-benzylamino)-nicotinic Acid: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Chloro-benzylamino)-nicotinic Acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-4-10(5-7-11)9-16-13-12(14(17)18)3-2-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
IQAFODSQEHEUNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane](/img/structure/B8675340.png)


![5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8675370.png)



![Tert-butyl N-[2-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B8675384.png)


![(1r,4s,5s,6s)-4-Aminospiro[bicyclo[3.1.0]hexane-2,1'-Cyclopropane]-4,6-Dicarboxylic Acid](/img/structure/B8675397.png)
![2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8675404.png)
